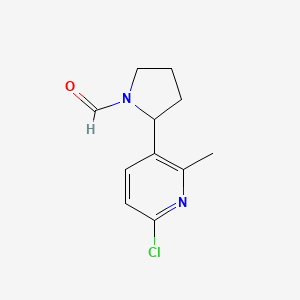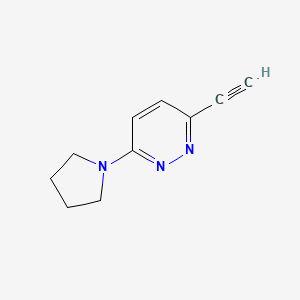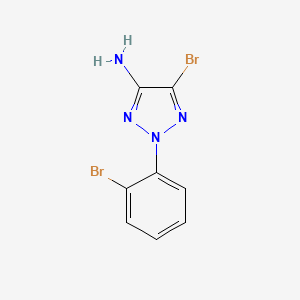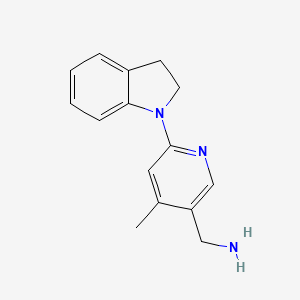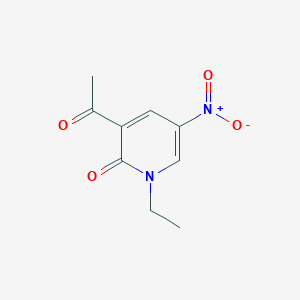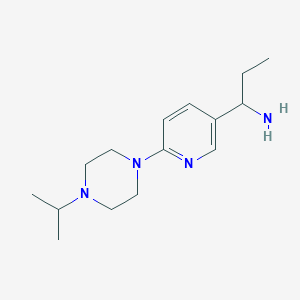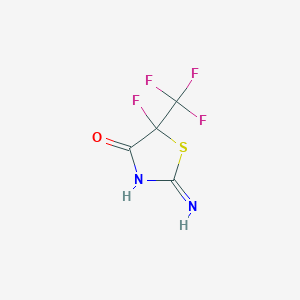
(R)-1-Cyclobutyl-2-methylpiperazinedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-1-Ciclobutil-2-metilpiperazina dihidrocloruro es un compuesto químico que pertenece a la clase de los derivados de piperazina. Se caracteriza por la presencia de un grupo ciclobutilo y un grupo metilo unidos al anillo de piperazina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (R)-1-Ciclobutil-2-metilpiperazina dihidrocloruro típicamente involucra los siguientes pasos:
Formación del anillo de piperazina: El anillo de piperazina se puede sintetizar mediante la reacción de etilendiamina con dihaloalcanos en condiciones básicas.
Introducción del grupo ciclobutilo: El grupo ciclobutilo se puede introducir mediante una reacción de sustitución nucleofílica utilizando haluros de ciclobutilo.
Metilación: El grupo metilo se introduce mediante una reacción de metilación utilizando yoduro de metilo o sulfato de metilo.
Formación de la sal dihidrocloruro: El paso final involucra la reacción del compuesto sintetizado con ácido clorhídrico para formar la sal dihidrocloruro.
Métodos de producción industrial
La producción industrial de (R)-1-Ciclobutil-2-metilpiperazina dihidrocloruro puede involucrar la síntesis a gran escala utilizando pasos de reacción similares a los mencionados anteriormente, pero optimizados para obtener mayores rendimientos y pureza. Esto incluye el uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: (R)-1-Ciclobutil-2-metilpiperazina dihidrocloruro puede sufrir reacciones de oxidación, típicamente utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde los grupos ciclobutilo o metilo pueden ser reemplazados por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Haluros de alquilo o haluros de acilo en presencia de una base.
Productos principales
Oxidación: Formación de cetonas o ácidos carboxílicos correspondientes.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de derivados de piperazina sustituidos.
Aplicaciones Científicas De Investigación
(R)-1-Ciclobutil-2-metilpiperazina dihidrocloruro tiene varias aplicaciones de investigación científica:
Química medicinal: Se utiliza como bloque de construcción para la síntesis de compuestos farmacéuticos con potenciales efectos terapéuticos.
Estudios biológicos: El compuesto se utiliza en estudios para comprender su interacción con objetivos biológicos, como receptores y enzimas.
Aplicaciones industriales: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (R)-1-Ciclobutil-2-metilpiperazina dihidrocloruro implica su interacción con objetivos moleculares específicos en el cuerpo. Puede actuar como un agonista o un antagonista en ciertos receptores, modulando su actividad. Las vías y los objetivos exactos dependen de la aplicación específica y la estructura del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
1-Ciclobutilpiperazina: Carece del grupo metilo, lo que puede afectar su actividad biológica.
2-Metilpiperazina: Carece del grupo ciclobutilo, lo que puede influir en sus propiedades farmacocinéticas.
1-Ciclobutil-4-metilpiperazina: Estructura similar pero con un patrón de sustitución diferente.
Unicidad
(R)-1-Ciclobutil-2-metilpiperazina dihidrocloruro es único debido a la combinación específica de los grupos ciclobutilo y metilo en el anillo de piperazina, lo que puede conferir propiedades biológicas y químicas distintas en comparación con sus análogos.
Propiedades
Fórmula molecular |
C9H20Cl2N2 |
|---|---|
Peso molecular |
227.17 g/mol |
Nombre IUPAC |
(2R)-1-cyclobutyl-2-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C9H18N2.2ClH/c1-8-7-10-5-6-11(8)9-3-2-4-9;;/h8-10H,2-7H2,1H3;2*1H/t8-;;/m1../s1 |
Clave InChI |
ROUKMLQHHLVWOM-YCBDHFTFSA-N |
SMILES isomérico |
C[C@@H]1CNCCN1C2CCC2.Cl.Cl |
SMILES canónico |
CC1CNCCN1C2CCC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



